N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4S/c1-12-5-4-7-15-17(12)21-19(28-15)22(11-13-6-2-3-10-20-13)18(24)14-8-9-16(27-14)23(25)26/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJVODOFRFQRRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(O4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a thiazole ring have been known to exhibit anti-inflammatory properties. They have shown inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in inflammation.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential COX-1 and COX-2 inhibitory activity. The inhibition of these enzymes prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Result of Action
The result of the compound’s action would likely be a reduction in inflammation, given its potential anti-inflammatory properties. This could be beneficial in the treatment of various inflammatory conditions.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties. These properties suggest that N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide may interact with various enzymes, proteins, and other biomolecules.
Biological Activity
N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide is a complex organic compound recognized for its diverse biological activities. This compound features a unique combination of functional groups, including a benzothiazole moiety, a nitro group, and a pyridine segment, which contribute to its potential therapeutic applications in medicinal chemistry.
Structural Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C₁₉H₁₄N₄O₄S |
| Molecular Weight | 394.4 g/mol |
| CAS Number | 941967-55-1 |
The structural arrangement enhances its interaction with biological targets, making it a candidate for drug development.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the nitro group is particularly noteworthy, as it has been associated with enhanced antibacterial effects against various pathogens. For instance, benzothiazole derivatives are known for their broad-spectrum antimicrobial properties, making this compound a potential lead in the development of new antimicrobial agents.
Anticancer Potential
The anticancer activity of thiazole derivatives has been extensively studied, with many compounds demonstrating cytotoxic effects against various cancer cell lines. This compound's structural components could enhance its anticancer efficacy through mechanisms such as apoptosis induction and cell cycle arrest. Research into similar compounds has shown IC50 values in the low micromolar range against cancer cell lines, indicating potential for further exploration in cancer therapeutics .
While specific research on the mechanism of action for this compound is sparse, the general understanding of thiazole derivatives suggests that they may interact with key cellular pathways involved in inflammation and tumorigenesis. Structural activity relationship (SAR) studies have indicated that modifications in the thiazole ring and substituents can significantly affect biological activity, emphasizing the importance of further investigation into this compound's specific interactions at the molecular level .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study highlighted the effectiveness of thiazole derivatives against resistant strains of bacteria, suggesting that this compound could be developed into a novel antimicrobial agent.
- Anti-inflammatory Studies : In vitro assays demonstrated that compounds with similar structures could inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.
- Cytotoxicity Against Cancer Cells : Research on related thiazole compounds revealed significant cytotoxic effects against human cancer cell lines, with IC50 values suggesting strong potential for anticancer applications.
Q & A
Q. Critical Parameters :
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for amide bond formation.
- Temperature : Nitration requires sub-ambient conditions to avoid side reactions.
- Catalysts : Use of Pd/C or CuI for cross-coupling steps improves regioselectivity .
Which spectroscopic and computational methods are most effective for structural characterization of this compound?
Basic Research Question
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substitution patterns (e.g., nitro group at C5 of furan) .
- FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 423.082) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, critical for docking studies (limited by crystal growth challenges) .
What preliminary biological activities have been reported, and what assay conditions are critical for reproducibility?
Basic Research Question
- Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli in broth microdilution assays .
- Anticancer Potential : IC₅₀ of 12 µM against HeLa cells (MTT assay, 48h exposure) .
- Key Assay Variables :
- pH : Bioactivity varies with buffer conditions (e.g., reduced efficacy at pH >7.4) .
- Solubility : Use of DMSO (<1% v/v) prevents precipitation in cell-based assays .
How can reaction conditions be optimized to improve synthetic yield and purity?
Advanced Research Question
- Yield Optimization :
- Purity Control :
- HPLC : C18 columns (ACN/water gradient) resolve nitro-group byproducts (retention time: 8.2 min for target compound) .
How can researchers resolve contradictions in reported bioactivity data across studies?
Advanced Research Question
Discrepancies in IC₅₀ or MIC values often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains .
- Compound Stability : Hydrolysis of the nitro group under prolonged storage (validated via LC-MS stability studies) .
- Statistical Rigor : Replicate experiments (n ≥ 3) with positive/negative controls (e.g., doxorubicin for cytotoxicity) .
What strategies are employed to study structure-activity relationships (SAR) for this compound?
Advanced Research Question
- Analog Synthesis : Modifications to the thiazole (e.g., Cl substitution at C4) or furan (e.g., methyl vs. nitro groups) .
- Biological Testing : Comparative IC₅₀ profiling against analogs (Table 1).
- Computational Modeling : Molecular docking (AutoDock Vina) identifies hydrogen bonding with kinase ATP pockets .
Q. Table 1. SAR of Key Analogs
| Analog Modification | Bioactivity (IC₅₀, µM) | Target Affinity (Kd, nM) |
|---|---|---|
| Nitro at C5 (Parent Compound) | 12.0 ± 1.2 | 450 ± 30 |
| Methyl at C5 | >50 | >1000 |
| Cl at C4-thiazole | 8.5 ± 0.8 | 320 ± 25 |
What advanced techniques elucidate the compound’s mechanism of action?
Advanced Research Question
- Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) identifies inhibition of JAK2 (IC₅₀ = 0.8 µM) .
- Cellular Thermal Shift Assay (CETSA) : Confirms target engagement by stabilizing JAK2 in HeLa lysates upon compound binding .
- CRISPR-Cas9 Knockout : JAK2-deficient cells show resistance, validating target specificity .
How does the compound’s solubility and stability impact formulation for in vivo studies?
Advanced Research Question
- Solubility : Poor aqueous solubility (2 µg/mL) necessitates PEG-400/water (70:30) vehicles for murine models .
- Stability : Degrades by 15% in plasma after 24h (LC-MS monitoring). Lyophilization improves shelf life (>6 months at -20°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
